REACTION_CXSMILES
|
CC([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9]C=2)[C:5]=1[OH:14])=O.C12C(=[O:24])C(CCC1)CCC2.N1CCCC1>C1(C)C=CC=CC=1>[O:14]1[C:5]2[C:6](=[CH:11][CH:12]=[CH:13][CH:4]=2)[CH2:7][CH2:8][CH:9]1[OH:24]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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CC(=O)C1=C(C2=CC=CC=C2C=C1)O
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Name
|
|
Quantity
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8.29 g
|
Type
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reactant
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Smiles
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C12CCCC(CCC1)C2=O
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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N1CCCC1
|
Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A solution was prepared
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Type
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CUSTOM
|
Details
|
water was separated
|
Type
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CUSTOM
|
Details
|
After termination of the reaction, toluene
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining chromanone compound was crystallized with acetone
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Type
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DISSOLUTION
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Details
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Then, the chromanone compound was dissolved in 200 cc of methanol
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Type
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ADDITION
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Details
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sodium boron hydride was gradually added to the solution
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |